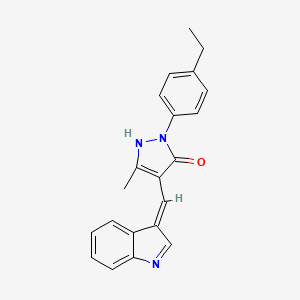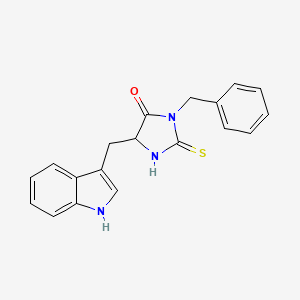![molecular formula C17H17N3O4 B3893334 N-[4-(butyrylamino)phenyl]-2-nitrobenzamide](/img/structure/B3893334.png)
N-[4-(butyrylamino)phenyl]-2-nitrobenzamide
Overview
Description
N-[4-(butyrylamino)phenyl]-2-nitrobenzamide, also known as BB-94, is a small molecule inhibitor of matrix metalloproteinases (MMPs). MMPs are a family of enzymes that play a crucial role in the degradation of extracellular matrix (ECM) components, such as collagen and elastin. BB-94 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, arthritis, and cardiovascular diseases.
Mechanism of Action
N-[4-(butyrylamino)phenyl]-2-nitrobenzamide works by inhibiting the activity of MMPs, which are enzymes that play a crucial role in the degradation of ECM components. MMPs are involved in various physiological and pathological processes, including tissue remodeling, wound healing, and cancer metastasis. This compound binds to the active site of MMPs and prevents them from cleaving ECM components, thus reducing tissue destruction and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including reducing tissue destruction and inflammation, inhibiting cancer cell invasion and metastasis, and preventing the development of atherosclerosis. This compound has also been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.
Advantages and Limitations for Lab Experiments
N-[4-(butyrylamino)phenyl]-2-nitrobenzamide has several advantages for lab experiments, including its high potency and specificity for MMPs, its ability to inhibit multiple MMPs, and its well-established synthesis method. However, this compound also has some limitations, including its potential off-target effects and its limited solubility in aqueous solutions.
Future Directions
There are several future directions for the research on N-[4-(butyrylamino)phenyl]-2-nitrobenzamide, including:
1. Developing more potent and selective MMP inhibitors based on the structure of this compound.
2. Investigating the potential therapeutic applications of this compound in other diseases, such as Alzheimer's disease and multiple sclerosis.
3. Studying the molecular mechanisms underlying the neuroprotective effects of this compound in animal models of stroke and traumatic brain injury.
4. Developing new formulations of this compound with improved solubility and bioavailability.
5. Investigating the potential synergy of this compound with other drugs in the treatment of cancer, arthritis, and cardiovascular diseases.
In conclusion, this compound is a small molecule inhibitor of MMPs with potential therapeutic applications in various diseases. Its well-established synthesis method, high potency, and specificity for MMPs make it a valuable tool for lab experiments. However, its potential off-target effects and limited solubility in aqueous solutions should be taken into consideration. Further research is needed to explore the full potential of this compound in the treatment of various diseases and to develop new and improved MMP inhibitors based on its structure.
Scientific Research Applications
N-[4-(butyrylamino)phenyl]-2-nitrobenzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, arthritis, and cardiovascular diseases. In cancer research, this compound has been shown to inhibit the invasion and metastasis of cancer cells by blocking the activity of MMPs. In arthritis research, this compound has been shown to reduce joint destruction and inflammation by inhibiting the activity of MMPs. In cardiovascular research, this compound has been shown to prevent the development of atherosclerosis by inhibiting the activity of MMPs.
properties
IUPAC Name |
N-[4-(butanoylamino)phenyl]-2-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4/c1-2-5-16(21)18-12-8-10-13(11-9-12)19-17(22)14-6-3-4-7-15(14)20(23)24/h3-4,6-11H,2,5H2,1H3,(H,18,21)(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSYFZQDZZHVZFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 5-[2-(methylthio)pyrimidin-4-yl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate](/img/structure/B3893254.png)


![5-(5-{[1-(4-ethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-furyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B3893280.png)
![N-butyl-N-(2-furylmethyl)-2-methylimidazo[1,2-a]pyrimidine-3-carboxamide](/img/structure/B3893284.png)
![4-bromo-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B3893290.png)
![N-cyclohexyl-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B3893300.png)
![5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B3893308.png)
![3-nitro-N-[4-(propionylamino)phenyl]benzamide](/img/structure/B3893309.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-5-bromo-2-chlorobenzamide](/img/structure/B3893315.png)
![4-(4-{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid](/img/structure/B3893319.png)
![N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-phenylacrylamide](/img/structure/B3893323.png)
![butyl 4-{[(2,4-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B3893340.png)
![{2-[(diethylamino)sulfonyl]ethyl}(1-piperidinylmethyl)phosphinic acid](/img/structure/B3893345.png)